Hydroxycarbonyl hydrogen carbonate
Description
Hydroxycarbonyl compounds are organic molecules characterized by the presence of both hydroxyl (-OH) and carbonyl (C=O) groups, often adjacent or in close proximity. Examples include glycolaldehyde (HOCH₂CHO) and hydroxyacetone (CH₃C(O)CH₂OH), which are significant in atmospheric chemistry, food science, and synthetic applications . These compounds form via pathways such as sugar degradation (e.g., Maillard reactions) or atmospheric reactions involving OH radicals . Their reactivity is influenced by intramolecular hydrogen bonding (intraHB) between the hydroxyl and carbonyl groups, which stabilizes their structure and modulates their chemical behavior .
Properties
CAS No. |
2742-27-0 |
|---|---|
Molecular Formula |
C2H2O5 |
Molecular Weight |
110.02 g/mol |
IUPAC Name |
hydroxycarbonyl hydrogen carbonate |
InChI |
InChI=1S/C2H2O5/c3-1(4)7-2(5)6/h(H,3,4)(H,5,6)/i1+2,2+2 |
InChI Key |
ZFTFAPZRGNKQPU-XPULMUKRSA-N |
SMILES |
C(=O)(O)OC(=O)O |
Isomeric SMILES |
[14C](=O)(O)O[14C](=O)O |
Canonical SMILES |
C(=O)(O)OC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Hydroxycarbonyl vs. Dicarbonyl Compounds
Dicarbonyl compounds (e.g., glyoxal, methylglyoxal) contain two carbonyl groups, making them more reactive than hydroxycarbonyls. For example:
- Reactivity : Dicarbonyls undergo rapid crosslinking or oligomerization in atmospheric aerosols, contributing to secondary organic aerosol (SOA) formation . Hydroxycarbonyls, however, participate in hydrogen-bond-stabilized reactions, such as autoxidation, with slower kinetics .
- Stability : The absence of stabilizing intraHB in dicarbonyls renders them less thermally stable compared to hydroxycarbonyls, which benefit from O-H···O=C interactions (energy range: ~5–10 kcal/mol) .
Hydroxycarbonyl vs. Aldehydes/Ketones
Simple aldehydes and ketones lack adjacent hydroxyl groups, leading to distinct reactivity:
- Regioselectivity : In catalytic C-C coupling reactions, hydroxycarbonyls exhibit regioselectivity influenced by frontier molecular orbital (LUMO) coefficients. For instance, 1-phenyl-2,3-propanedione reacts at the carbonyl proximal to the aromatic ring, while 1,2-indanedione reacts distally .
- Nucleophilic Addition : Aldehydes/ketones undergo nucleophilic attack at the carbonyl carbon, whereas hydroxycarbonyls may engage in tandem reactions (e.g., hemiacetal formation) due to their dual functional groups .
Hydroxycarbonyl vs. Hydrogen Carbonates
Hydrogen carbonates (e.g., NaHCO₃) are inorganic salts with HCO₃⁻ ions, differing fundamentally from organic hydroxycarbonyls:
- Solubility : Most hydrogen carbonates are water-soluble, while hydroxycarbonyls exhibit variable solubility depending on alkyl chain length .
- Function : Hydrogen carbonates act as pH buffers in biological systems, whereas hydroxycarbonyls serve as intermediates in flavor/fragrance synthesis (e.g., α-hydroxycarbonyls via acetoacetic ester derivatives) .
Research Findings and Data
Table 1: Key Properties of Hydroxycarbonyl Compounds and Comparators
Table 2: Reactivity Comparison in Catalytic Systems
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